molecular formula C22H24N2O4 B11522486 ethyl 4-[(4-ethoxyphenyl)amino]-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate CAS No. 4662-10-6

ethyl 4-[(4-ethoxyphenyl)amino]-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate

Cat. No.: B11522486
CAS No.: 4662-10-6
M. Wt: 380.4 g/mol
InChI Key: QLJKDEXFKOHEPG-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-ethoxyphenyl)amino]-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate is a complex organic compound with the following chemical structure:

C15H17NO3S\text{C}_{15}\text{H}_{17}\text{NO}_3\text{S} C15​H17​NO3​S

It belongs to the class of pyrrole derivatives and exhibits interesting properties due to its unique structural features.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of an appropriate aldehyde (such as 4-ethoxybenzaldehyde) with an amino acid (e.g., glycine) to form the pyrrole ring. The esterification of the carboxylic acid group with ethanol yields the final product.

Reaction Conditions::
  • Aldehyde-Amino Acid Condensation: Typically carried out in an organic solvent (e.g., ethanol or dichloromethane) with a suitable acid catalyst.
  • Esterification: Ethanol is refluxed with the intermediate pyrrole compound in the presence of a strong acid (e.g., sulfuric acid).

Industrial Production:: While not widely produced industrially, research laboratories synthesize this compound for scientific investigations.

Chemical Reactions Analysis

Reactions::

    Oxidation: Ethyl 4-[(4-ethoxyphenyl)amino]-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate can undergo oxidation reactions, yielding various oxidation states of the nitrogen and sulfur atoms.

    Reduction: Reduction of the carbonyl group may lead to the corresponding alcohol derivative.

    Substitution: The ethoxy group can be substituted under appropriate conditions.

Common Reagents::
  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
  • Reduction: Reducing agents such as sodium borohydride (NaBH₄).
  • Substitution: Alkylating agents (e.g., alkyl halides).

Major Products:: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.

    Materials Science: It may serve as a building block for functional materials.

    Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.

Mechanism of Action

The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

While ethyl 4-[(4-ethoxyphenyl)amino]-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate is unique, similar compounds include:

    Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate: .

    2,2’-[[5-acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]methylene]dimethyl diethyl ester: .

    4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: .

Properties

CAS No.

4662-10-6

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl 4-(4-ethoxyanilino)-2-methyl-5-oxo-1-phenylpyrrole-2-carboxylate

InChI

InChI=1S/C22H24N2O4/c1-4-27-18-13-11-16(12-14-18)23-19-15-22(3,21(26)28-5-2)24(20(19)25)17-9-7-6-8-10-17/h6-15,23H,4-5H2,1-3H3

InChI Key

QLJKDEXFKOHEPG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=CC=C3)(C)C(=O)OCC

Origin of Product

United States

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